molecular formula C25H20N2O4S B14995907 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl cinnamate

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl cinnamate

Cat. No.: B14995907
M. Wt: 444.5 g/mol
InChI Key: PFKZFPIDTYUPMA-ISLYRVAYSA-N
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Description

4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a pyrazole ring, and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE include other sulfonamides and pyrazole derivatives, such as:

Uniqueness

What sets 4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C25H20N2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C25H20N2O4S/c1-19-24(32(29,30)22-15-9-4-10-16-22)25(27(26-19)21-13-7-3-8-14-21)31-23(28)18-17-20-11-5-2-6-12-20/h2-18H,1H3/b18-17+

InChI Key

PFKZFPIDTYUPMA-ISLYRVAYSA-N

Isomeric SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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